kappa-Carrageenan - 11114-20-8

kappa-Carrageenan

Catalog Number: EVT-346053
CAS Number: 11114-20-8
Molecular Formula: C24H36O25S2-2
Molecular Weight: 788.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kappa-Carrageenan is a natural polysaccharide derived from red seaweed species, primarily Kappaphycus alvarezii. [] It belongs to the family of carrageenans, which are sulfated linear polysaccharides composed of repeating galactose units. [, ] Kappa-Carrageenan is specifically characterized by a high content of 3,6-anhydro-D-galactose and a sulfate group per disaccharide unit. [, ] It plays a crucial role in scientific research due to its unique gelling, thickening, and stabilizing properties. [, , , , ]

Synthesis Analysis

Kappa-Carrageenan is extracted from seaweed through a multi-step process involving alkali treatment, filtration, and precipitation using potassium chloride. []

Molecular Structure Analysis

Kappa-Carrageenan exhibits a linear chain structure composed of alternating 4-linked-α-D-galactopyranose and 3-linked-β-D-galactopyranose units. [, ] It forms a double helical structure in the presence of specific cations, particularly potassium ions. [, , , ] This helical conformation is essential for its gelling properties. []

Mechanism of Action

The mechanism of action of kappa-Carrageenan is primarily attributed to its unique molecular structure and its ability to form double helix structures in the presence of specific cations. [, ] The helical conformation leads to the formation of a three-dimensional network, resulting in gelation. [, ] This gelation process is responsible for its thickening, stabilizing, and texturizing properties in various applications. [, , , ]

Physical and Chemical Properties Analysis
  • Solubility: Kappa-Carrageenan is soluble in hot water, forming a viscous solution upon cooling. [, , ]
  • Gelation: It forms strong and rigid gels in the presence of potassium ions, making it suitable for food, pharmaceutical, and biotechnological applications. [, , , ]
  • Viscosity: Kappa-Carrageenan solutions exhibit high viscosity, contributing to its thickening and stabilizing properties. [, , ]
  • Biocompatibility: It is generally recognized as safe for human consumption and exhibits biocompatibility, making it suitable for biomedical applications. [, , ]
Applications
  • Food Industry: Used as a gelling agent, thickener, and stabilizer in various food products, including dairy products, desserts, and meat products. [, , , , , , , ] It enhances texture, mouthfeel, and stability in these products. [, ]
  • Pharmaceuticals: Utilized as a binder, disintegrant, and controlled release agent in tablet and capsule formulations. [, ] Its mucoadhesive properties enable buccal drug delivery. []
  • Biotechnology: Employed for immobilization of enzymes and microorganisms, facilitating biocatalysis and fermentation processes. [, , ]
  • Tissue Engineering: Used as a component in biomimetic scaffolds for bone and dentin-pulp regeneration. [, ] Its biocompatibility and mechanical properties support cell growth and differentiation. []
  • Material Science: Explored as a component in bio-nanocomposite films with enhanced mechanical and barrier properties. []
Future Directions
  • Development of novel kappa-Carrageenan derivatives with tailored properties: Expanding the range of applications by creating chemically modified derivatives with enhanced functionality and improved bioactivity. []
  • Investigation of the potential antimicrobial activity of kappa-Carrageenan: Further exploring its antifungal and antimycobacterial properties for novel therapeutic applications. [, ]

Iota-Carrageenan

Locust Bean Gum

    Relevance: While locust bean gum itself does not form strong gels, it exhibits synergistic interactions with kappa-Carrageenan, resulting in enhanced gel strength and modified rheological properties [, ]. This synergistic effect is attributed to the formation of a mixed gel network, where kappa-Carrageenan provides the gelation framework, and locust bean gum interacts with the kappa-Carrageenan network, increasing its overall strength and stability.

Xanthan Gum

    Relevance: Similar to locust bean gum, xanthan gum is investigated for its potential synergistic effects with kappa-Carrageenan in food applications. While not as pronounced as the synergy with locust bean gum, some studies suggest that xanthan gum can modify the texture and stability of kappa-Carrageenan gels [, ]. This interaction is thought to be driven by electrostatic interactions between the negatively charged xanthan gum and the sulfate groups of kappa-Carrageenan.

Sodium Alginate

    Relevance: Sodium alginate shares similarities with kappa-Carrageenan in its ability to form gels, although their gelling mechanisms differ. Both are explored as potential materials for various applications, including food, pharmaceutical, and biomedical fields [, ]. Research has investigated their individual properties and potential for combined use, considering their distinct gelling mechanisms and potential for tailored functionality.

Carboxymethyl Cellulose (CMC)

    Relevance: Carboxymethyl cellulose is often used as an alternative to kappa-Carrageenan in food products due to its similar functional properties, such as thickening and stabilizing abilities [, ]. Research has compared the effectiveness of both compounds as stabilizers in various food systems, considering factors such as their impact on texture, stability, and sensory attributes.

Pectin

    Relevance: Pectin, like kappa-Carrageenan, is a gelling polysaccharide widely used in food and pharmaceutical applications []. Studies have investigated the properties of both compounds, often comparing their gelling mechanisms, texture attributes, and potential for controlled drug delivery applications.

Chitosan

    Relevance: Chitosan, a cationic polysaccharide, has been investigated for its potential to form complexes with anionic kappa-Carrageenan. This interaction can modify the properties of both polymers, creating materials with potentially enhanced functionalities for applications such as drug delivery and tissue engineering [].

Gelatin

    Relevance: Gelatin, like kappa-Carrageenan, can form gels and modify the texture of food products [, ]. Research has explored combining both gelling agents to create food products with tailored textural attributes.

Microcrystalline Cellulose (MCC)

3'-Azido-3'-deoxythymidine (AZT)

    Relevance: Research has explored conjugating AZT to kappa-Carrageenan to create novel drug delivery systems for HIV treatment []. The rationale behind this approach is to utilize kappa-Carrageenan's intrinsic antiviral activity and its ability to act as a drug carrier. Studies have investigated the anti-HIV activity of these conjugates, suggesting a potential synergistic effect between kappa-Carrageenan and AZT.

Properties

CAS Number

11114-20-8

Product Name

kappa-Carrageenan

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

Molecular Formula

C24H36O25S2-2

Molecular Weight

788.7 g/mol

InChI

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1

InChI Key

ZNOZWUKQPJXOIG-XSBHQQIPSA-L

SMILES

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O

Synonyms

Carrageenan
Carrageenin
iota Carrageenan
iota-Carrageenan
kappa Carrageenan
kappa-Carrageenan
lambda Carrageenan
lambda-Carrageenan

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O

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